2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
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Description
The compound “2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide” is a complex organic molecule. It contains several functional groups including a bromophenyl group, an oxadiazole ring, a methyl group, a thiophene ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The oxadiazole ring could be formed through a condensation reaction . The bromophenyl group might be introduced through a substitution reaction . The thiophene ring could be synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxadiazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms and one oxygen atom . The bromophenyl group consists of a phenyl ring with a bromine atom attached . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions depending on the conditions. For example, the bromine atom on the bromophenyl group could be replaced with another group in a substitution reaction . The oxadiazole ring might undergo reactions at the nitrogen or oxygen atoms .Scientific Research Applications
Synthesis and Catalytic Applications
Synthesis of Novel Compounds
Sulfonamide derivatives have been synthesized for various applications, including as catalysts in chemical reactions. For instance, N-bromo sulfonamide reagents have been utilized in cyclocondensation reactions to synthesize complex organic compounds, offering advantages such as high yields, short reaction times, and use of non-toxic materials (Khazaei et al., 2014).
Biomedical Research
Antimicrobial and Antifungal Activity
Sulfonamide derivatives have shown potential as antimicrobial and antifungal agents. Research into thiophene sulfonamide derivatives has highlighted their effectiveness against various microbial strains, with some compounds exhibiting significant urease inhibition and hemolytic activities (Noreen et al., 2017).
Antioxidant Activity
A new class of sulfone/sulfonamide-linked bis(oxadiazoles) and related compounds has been prepared and tested for antioxidant activity. Methyl-substituted bis(oxadiazoles) showed potential as antioxidant agents, indicating the value of sulfonamide linkage in enhancing antioxidant properties (Padmaja et al., 2014).
Materials Science and Engineering
Corrosion Inhibition
Sulfonamide compounds have been investigated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. Research into benzimidazole bearing 1, 3, 4-oxadiazoles has shown that these compounds can effectively inhibit corrosion, offering insights into designing better corrosion-resistant materials (Ammal et al., 2018).
properties
IUPAC Name |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S2/c1-13-5-3-8-16(11-13)24(2)29(25,26)17-9-10-28-18(17)20-22-19(23-27-20)14-6-4-7-15(21)12-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGHHYDYACYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
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